Z-Asp-Gln-Met-Asp-AFC
Description
Significance of Z-Asp-Gln-Met-Asp-AFC as a Fluorogenic Peptide Substrate
The primary significance of this compound lies in its function as a fluorogenic substrate. hongtide.comechelon-inc.com This means that the compound is initially non-fluorescent, but upon enzymatic cleavage, it releases a fluorescent molecule. Specifically, the peptide is linked to 7-amino-4-trifluoromethylcoumarin (AFC), a fluorophore. echelon-inc.com In its uncleaved state, the fluorescence of the AFC group is quenched. However, when a target protease, such as caspase-3, recognizes and cleaves the peptide bond after the final aspartate residue, the AFC molecule is liberated. echelon-inc.comscbt.com
The release of free AFC results in a detectable fluorescent signal, which can be measured using a fluorometer. echelon-inc.com The intensity of this fluorescence is directly proportional to the amount of cleaved substrate, which in turn corresponds to the activity of the protease being studied. This property allows for real-time, quantitative measurement of enzyme kinetics and activity with high sensitivity. chemimpex.comscbt.com The excitation and emission wavelengths for the released AFC are typically around 395-400 nm and 495-505 nm, respectively. echelon-inc.com This fluorogenic nature makes this compound an ideal tool for high-throughput screening assays aimed at identifying inhibitors or activators of specific proteases. chemimpex.com
Overview of its Central Role in Protease Enzymology Studies
This compound plays a central role in protease enzymology, particularly in the study of caspases, a family of cysteine proteases that are fundamental to apoptosis (programmed cell death). echelon-inc.comscbt.com It is specifically designed as a substrate for caspase-3, an executioner caspase that cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. hongtide.comechelon-inc.com The peptide sequence DQMD is recognized and cleaved by caspase-3, making the compound a highly specific tool for monitoring this enzyme's activity. hongtide.comsigmaaldrich.com
The applications of this compound in research are diverse and significant. chemimpex.com In drug development, it is used to screen compound libraries for potential caspase inhibitors, which could be developed into therapeutics for diseases characterized by abnormal apoptosis. chemimpex.com For instance, caspase-3 has been implicated as a therapeutic target in Alzheimer's disease due to its role in cleaving the amyloid precursor protein (APP). echelon-inc.com In cell biology, researchers use this substrate to investigate cellular signaling pathways and to understand how various stimuli trigger apoptosis. chemimpex.comscbt.com Furthermore, its specificity and the sensitivity of the fluorescent readout give it potential for use in diagnostic assays to detect diseases associated with altered protease levels. chemimpex.com
| Research Application | Description |
| Biochemical Assays | Serves as a sensitive substrate to measure the kinetic activity of specific proteases like caspase-3. chemimpex.com |
| Drug Development | Used in high-throughput screening to identify and evaluate the efficacy of new drug candidates that target proteolytic enzymes. chemimpex.com |
| Cell Biology Studies | Enables the investigation of cellular processes involving protease activity, such as apoptosis and related signaling pathways. chemimpex.comscbt.com |
| Diagnostics | Holds potential for developing diagnostic tools to detect and monitor diseases characterized by irregular protease activity. chemimpex.com |
This table summarizes the key research applications of this compound.
Structure
2D Structure
Properties
CAS No. |
1926163-45-2 |
|---|---|
Molecular Formula |
C36H39F3N6O13S |
Molecular Weight |
852.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C36H39F3N6O13S/c1-59-12-11-23(32(53)44-24(15-28(47)48)33(54)41-19-7-8-20-21(36(37,38)39)14-30(51)58-26(20)13-19)43-31(52)22(9-10-27(40)46)42-34(55)25(16-29(49)50)45-35(56)57-17-18-5-3-2-4-6-18/h2-8,13-14,22-25H,9-12,15-17H2,1H3,(H2,40,46)(H,41,54)(H,42,55)(H,43,52)(H,44,53)(H,45,56)(H,47,48)(H,49,50)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
XKIGABBVUWYUSS-QORCZRPOSA-N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
sequence |
DQMD |
Origin of Product |
United States |
Synthesis and Rational Design of Z Asp Gln Met Asp Afc
N-Terminal Protecting Group (Z-) and its Functional Implications in Peptide Design
The N-terminal protecting group in Z-Asp-Gln-Met-Asp-AFC is the benzyloxycarbonyl group, commonly abbreviated as Z or Cbz. This group is a cornerstone in peptide synthesis, playing a crucial role in preventing unwanted side reactions at the N-terminus of the growing peptide chain. highfine.combachem.com The Z-group is introduced to the α-amino group of the first amino acid, aspartic acid in this case, to block its nucleophilicity. This blockage is essential to control the sequence of amino acid coupling during the synthesis process, ensuring that the peptide is assembled in the correct order. biosynth.com
Fluorogenic Reporting Group (AFC) and its Spectroscopic Principles in Protease Assays
Attached to the C-terminus of the peptide backbone is the fluorogenic reporting group, 7-Amino-4-trifluoromethylcoumarin (AFC). AFC is a coumarin (B35378) derivative that, in its peptide-conjugated form, is essentially non-fluorescent. caymanchem.com The principle behind its use in protease assays lies in a phenomenon known as fluorescence quenching. The electronic properties of the peptide backbone effectively quench the fluorescence of the AFC moiety.
Upon enzymatic cleavage of the peptide bond between the C-terminal aspartic acid and the AFC molecule by an active protease, AFC is released. caymanchem.com The free AFC molecule is highly fluorescent, emitting a detectable signal. caymanchem.com This enzymatic reaction leads to a significant increase in fluorescence intensity, which can be monitored over time to determine the rate of the enzymatic reaction. nih.govnih.gov The cleavage of the substrate and subsequent release of AFC can be quantified using a spectrofluorometer. bdbiosciences.com
The spectroscopic properties of AFC are well-characterized, making it a reliable reporter for protease activity. medchemexpress.com
| Property | Value |
| Excitation Wavelength (λex) | ~400 nm |
| Emission Wavelength (λem) | ~505 nm |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and pH conditions.
This shift from a non-fluorescent substrate to a highly fluorescent product provides a sensitive and continuous method for measuring protease activity in real-time. nih.gov
Peptide Backbone (Asp-Gln-Met-Asp) Design for Targeted Enzymatic Recognition
The peptide sequence Asp-Gln-Met-Asp (in single-letter code, DEVD) is a critical component of this fluorogenic substrate, as it confers specificity for caspase-3. wikipedia.org Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation. They exhibit high substrate specificity, recognizing and cleaving specific tetrapeptide sequences. merckmillipore.com
The DEVD sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3. wikipedia.org The enzyme's active site recognizes this specific sequence, with the cleavage occurring after the final aspartic acid residue. embopress.org The design of the peptide backbone is therefore a classic example of rational drug and probe design, where knowledge of the target enzyme's substrate specificity is leveraged to create a highly selective tool for its detection. Molecular dynamics simulations have suggested that the negatively charged aspartic acid and glutamic acid residues in the DEVD sequence may have a repulsive effect on the DNAzyme, ensuring the peptide substrate remains accessible to caspase-3. acs.org
The specificity of the DEVD sequence for caspase-3 allows researchers to distinguish its activity from that of other caspases, which recognize different peptide sequences. merckmillipore.com This targeted recognition is fundamental to the utility of this compound as a research tool for studying the specific role of caspase-3 in various biological processes. nih.gov
Advanced Solid-Phase Peptide Synthesis Methodologies for this compound Production
The production of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptides in a stepwise manner. bachem.comnih.gov In SPPS, the C-terminal amino acid is first attached to an insoluble polymer resin. The synthesis then proceeds by sequentially adding protected amino acids to the growing peptide chain. bachem.com
The synthesis of this particular fluorogenic substrate involves several key steps:
Attachment of the C-terminal residue: The synthesis begins by coupling the AFC molecule to the solid support.
Stepwise amino acid coupling: The protected amino acids (Asp, Met, Gln, Asp) are then added one by one. Each coupling step is followed by a deprotection step to remove the temporary protecting group from the N-terminus of the newly added amino acid, allowing for the next coupling reaction to occur. bachem.com
N-terminal protection: The final step in the peptide chain elongation is the coupling of the Z-protected aspartic acid at the N-terminus.
Cleavage and purification: Once the synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed. The crude peptide is then purified, typically using high-performance liquid chromatography (HPLC), to isolate the desired this compound product. acs.org
While solution-phase synthesis is also a viable method for producing peptide substrates, SPPS is often preferred for its simplicity in purification, as reagents and byproducts can be easily washed away after each step. nih.govresearchgate.net The choice of protecting groups for the side chains of the amino acids is crucial and must be orthogonal to the N-terminal Z-group, meaning they can be removed without affecting the Z-group. researchgate.netnih.gov
Analytical Verification of Synthetic Products for Research Applications
Following synthesis and purification, it is imperative to verify the identity and purity of the this compound product to ensure its reliability in research applications. dlrcgroup.com Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthetic peptide. almacgroup.com By passing the sample through a column with a stationary phase, different components of the mixture are separated based on their physicochemical properties, such as hydrophobicity. The retention time of the main peak corresponding to this compound is a characteristic feature, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. ijsra.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. ijsra.net Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the peptide, and the mass-to-charge ratio is then measured. The experimentally determined molecular weight should match the theoretical calculated mass of this compound. usp.org
| Analytical Technique | Purpose | Expected Result for this compound |
| HPLC | Purity assessment and quantification | A single major peak with a characteristic retention time, indicating high purity (typically >95%). |
| Mass Spectrometry | Molecular weight confirmation | The observed molecular mass should correspond to the calculated theoretical mass of the compound. |
| Amino Acid Analysis | Confirmation of amino acid composition | The relative ratios of Asp, Gln, and Met should match the expected 2:1:1 ratio. |
| NMR Spectroscopy | Structural elucidation | The NMR spectrum provides detailed information about the chemical structure and connectivity of the atoms in the molecule. |
Amino Acid Analysis: This technique is used to verify the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This analysis confirms that the correct amino acids are present in the expected ratios. usp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural characterization, NMR spectroscopy can be employed. NMR provides information about the chemical environment of each atom in the molecule, confirming the correct sequence and the presence of the Z- and AFC- groups. usp.org
Through this rigorous analytical verification, researchers can be confident in the quality and integrity of the this compound substrate, which is essential for obtaining accurate and reproducible results in caspase-3 activity assays. creative-proteomics.com
Compound Names
| Abbreviation | Full Name |
| Z | Benzyloxycarbonyl |
| Asp | Aspartic Acid |
| Gln | Glutamine |
| Met | Methionine |
| AFC | 7-Amino-4-trifluoromethylcoumarin |
| DEVD | Asp-Gln-Met-Asp |
| SPPS | Solid-Phase Peptide Synthesis |
| HPLC | High-Performance Liquid Chromatography |
| MS | Mass Spectrometry |
| NMR | Nuclear Magnetic Resonance |
| PARP | Poly(ADP-ribose) polymerase |
| Cbz | Carboxybenzyl |
| ESI | Electrospray Ionization |
| MALDI | Matrix-Assisted Laser Desorption/Ionization |
Enzymatic Characterization and Kinetic Studies Utilizing Z Asp Gln Met Asp Afc
Z-Asp-Gln-Met-Asp-AFC as a Substrate for Caspase-3
This compound is recognized as a substrate for caspase-3, a critical executioner enzyme in the apoptotic cascade. The peptide sequence Asp-Gln-Met-Asp (DQMD) mimics a cleavage site recognized by caspase-3, enabling its use in various research applications to probe the enzyme's function.
The primary application of this compound is in the quantitative measurement of caspase-3's proteolytic activity. The compound is designed as a fluorogenic substrate, where the peptide sequence is covalently linked to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC). In its intact form, the fluorescence of the AFC group is quenched. Upon cleavage of the peptide bond C-terminal to the final aspartate residue by an active caspase-3 enzyme, the AFC molecule is released, resulting in a significant increase in fluorescence. echelon-inc.comechelon-inc.com
This change in fluorescence can be monitored over time using a spectrofluorometer, typically with excitation around 400 nm and emission detection around 500 nm. echelon-inc.comechelon-inc.combiopioneer.com.tw The rate of increase in fluorescence is directly proportional to the level of active caspase-3 in the sample, allowing for precise quantification of enzymatic activity in cell lysates or with purified enzyme preparations. bdbiosciences.comsigmaaldrich.com This method provides a sensitive and continuous assay for monitoring proteolysis.
Table 1: Principle of Caspase-3 Activity Measurement using this compound
| Step | Description | State of Substrate | Fluorescence |
| 1. Incubation | The substrate this compound is added to a sample containing active caspase-3. | Z-DQMD-AFC (Intact) | Low / Quenched |
| 2. Enzymatic Cleavage | Caspase-3 recognizes the DQMD sequence and cleaves the peptide bond after the P1 Aspartate residue. | Z-DQMD (Peptide) + AFC (Fluorophore) | High / Emitted |
| 3. Detection | The increase in fluorescence intensity is measured over time by a fluorometer. | Released AFC | Proportional to enzyme activity |
Caspase-3 is a key effector caspase that, once activated, is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, or programmed cell death. sigmaaldrich.com The ability to quantitatively measure caspase-3 activity using substrates like this compound is fundamental to apoptosis research.
By treating cell cultures with various stimuli, such as drug candidates or toxins, researchers can use this fluorogenic substrate to determine whether a specific compound induces apoptosis by activating the caspase cascade. A time-dependent increase in caspase-3 activity following treatment is a strong indicator of the induction of apoptosis. This assay is widely used in high-throughput screening to identify potential pro-apoptotic or anti-apoptotic drugs. Furthermore, it aids in elucidating the complex cellular signaling pathways that converge on the activation of executioner caspases, providing insights into the mechanisms of cell death in both healthy and diseased states. sigmaaldrich.comubpbio.com
Determination of Enzyme Kinetic Parameters Using this compound
Fluorogenic substrates are instrumental in determining key enzyme kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide quantitative insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process.
While the precise kinetic values for this compound are not as widely reported as for the canonical substrate Ac-DEVD-AFC, structural and kinetic analyses have established its relative efficiency. A study using corresponding peptide inhibitors and substrates found that the relative kcat/Km for a substrate with a DMQD motif was approximately 17% of that for a DEVD-containing substrate, indicating a lower, yet significant, catalytic efficiency for caspase-3. nih.gov
Table 3: Representative Kinetic Parameters for Caspase-3 with Fluorogenic Substrates
| Substrate Sequence | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AFC | ~9.7 - 12 | ~1.2 x 10⁵ - 2.3 x 10⁵ | biopioneer.com.twnih.gov |
| Ac-DMQD-AFC | Not specified | Lower efficiency than DEVD-AFC (approx. 17% relative rate) | nih.gov |
Michaelis-Menten Kinetics Analysis for Protease Characterization
The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), and the substrate concentration ([S]). The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.
While this compound is widely employed as a substrate for measuring the activity of caspases, particularly caspase-3 and caspase-7, detailed Michaelis-Menten kinetic parameters for this specific substrate are not extensively documented in publicly available literature. However, studies with similar tetrapeptide AFC substrates for caspases provide a framework for how such analyses are conducted. For instance, the activity of recombinant human caspase-3 can be quantified using substrates like Ac-DEVD-AFC, where the release of AFC is monitored by spectrofluorometry.
In a typical assay, the initial velocity of the reaction is measured at various concentrations of the this compound substrate while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation to determine the Vmax and Km values. It has been noted in some studies that not all enzymes follow classic Michaelis-Menten kinetics. For example, certain caspases may exhibit non-Michaelis-Menten behavior, which can provide insights into their regulatory mechanisms.
Table 1: Illustrative Michaelis-Menten Constants for Caspase Activity with a Representative Fluorogenic Substrate
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AFC | 10.5 | 1.8 | 1.7 x 10⁵ |
| Caspase-7 | Ac-DEVD-AFC | 15.2 | 0.4 | 2.6 x 10⁴ |
Steady-State and Pre-Steady-State Kinetic Investigations of Enzyme Action
Pre-steady-state kinetics, on the other hand, investigates the initial moments of the enzymatic reaction, before the steady state is reached. This can provide valuable information about the individual steps in the catalytic mechanism, such as substrate binding and the rates of conformational changes. While the literature broadly supports the use of fluorogenic substrates like this compound for kinetic studies, specific pre-steady-state kinetic data for this compound are not widely published. Such studies would typically involve rapid-mixing techniques, like stopped-flow spectrofluorometry, to monitor the initial burst of product formation.
Enzyme Inhibition Studies Utilizing this compound
The substrate this compound is a critical component in the screening and characterization of protease inhibitors, which have significant therapeutic potential.
Identification of Novel Protease Inhibitors
High-throughput screening (HTS) assays often utilize fluorogenic substrates like this compound to identify novel inhibitors of target proteases. In these assays, a large library of compounds is tested for their ability to reduce the rate of AFC release from the substrate in the presence of the enzyme. A decrease in fluorescence signal indicates potential inhibitory activity.
For example, in a typical screening setup, the protease (e.g., caspase-3) is incubated with the test compound for a specific period before the addition of this compound. The reaction progress is then monitored fluorometrically. Compounds that show significant inhibition are then selected for further characterization.
Determination of Inhibition Constants (Ki) and Mechanism of Inhibition
Once a potential inhibitor has been identified, this compound is used to determine its potency, expressed as the inhibition constant (Ki), and to elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive).
To determine the Ki and the mechanism of inhibition, enzyme activity is measured at various concentrations of the substrate (this compound) and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged. For a non-competitive inhibitor, Vmax will decrease, but Km will remain the same.
Table 2: Illustrative Inhibition Constants (Ki) for Caspase Inhibitors
| Inhibitor | Target Enzyme | Ki (nM) | Mechanism of Inhibition |
| Ac-DEVD-CHO | Caspase-3 | 0.23 | Competitive |
| Z-VAD-FMK | Pan-caspase | 0.5-10 | Irreversible |
| M-826 | Caspase-3 | 11 | Competitive |
Note: This table provides examples of inhibition constants for known caspase inhibitors to illustrate the type of data generated in such studies. The specific substrate used in the original determination of these values may vary.
Advanced Assay Development and High Throughput Screening Applications with Z Asp Gln Met Asp Afc
Development of Fluorometric Assays for Real-Time Monitoring of Proteolysis
Fluorometric assays using Z-Asp-Gln-Met-Asp-AFC are designed for the real-time monitoring of specific protease activity. chemimpex.com The peptide sequence Asp-Gln-Met-Asp is recognized and cleaved by certain proteases, such as caspase-3. This cleavage event liberates the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC) from the peptide. echelon-inc.comechelon-inc.com The free AFC molecule exhibits distinct fluorescence, which can be measured with a fluorometer, typically at excitation wavelengths of 395-400 nm and emission wavelengths of 495-505 nm. echelon-inc.comechelon-inc.com The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage, thus providing a real-time measure of enzymatic activity. This method is fundamental for studying enzyme kinetics and the efficacy of potential inhibitors. chemimpex.com
To achieve maximal sensitivity and reliable data, the conditions for the enzymatic reaction must be carefully optimized. Several factors can influence the rate of cleavage and the intensity of the fluorescent signal. Key parameters that are typically adjusted include pH, temperature, buffer composition, and the concentration of reducing agents like dithiothreitol (B142953) (DTT). nih.govresearchgate.net For instance, caspase assays are often performed in buffers containing HEPES at a pH around 7.2-7.4 to mimic physiological conditions. researchgate.net The addition of DTT is common as it helps maintain the active state of cysteine proteases. nih.govabcam.com The optimal concentrations of both the enzyme and the this compound substrate must also be determined to ensure the reaction proceeds within the linear range of detection for the instrument used. nih.gov
Below is a table representing typical data from an optimization experiment for a caspase-3-like protease using this compound.
| Parameter | Condition A | Condition B | Condition C | Relative Fluorescence Units (RFU)/min |
|---|---|---|---|---|
| pH | 6.8 | 7.4 | 8.0 | 15,230 |
| DTT (mM) | 1 | 5 | 10 | 22,540 |
| Substrate (µM) | 10 | 50 | 100 | 25,890 |
| Temperature (°C) | 25 | 37 | 42 | 24,110 |
This table illustrates how varying single parameters while keeping others constant can identify the optimal conditions for the assay, with the highest RFU/min indicating the most robust enzyme activity.
Assays utilizing this compound can be performed in either a continuous or discontinuous format, depending on the experimental requirements. nih.gov
Continuous assays involve monitoring the reaction directly in a fluorometer, with fluorescence readings taken at regular, short intervals from the moment the reaction is initiated. longdom.org This method is highly convenient as it provides a complete reaction progress curve, allowing for the precise determination of the initial reaction velocity without extra steps. longdom.org It is ideal for detailed kinetic studies and for determining the mechanism of action of enzyme inhibitors. semanticscholar.org
Discontinuous assays are performed by stopping the reaction at specific time points. longdom.org Aliquots are removed from the reaction mixture at set intervals and the reaction is quenched, for example, by adding a stop solution that denatures the enzyme. The fluorescence of each aliquot is then measured separately. This approach is useful when dealing with a large number of samples simultaneously or when the assay conditions are incompatible with the fluorometer, such as requiring components that interfere with the optical readings. longdom.org
Implementation in High-Throughput Screening (HTS) Platforms
The robust and sensitive nature of assays based on this compound makes them highly suitable for high-throughput screening (HTS). chemimpex.com HTS is a critical component of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential therapeutic agents that can modulate the activity of a target enzyme. mdpi.com
The following table compares key parameters of a this compound based assay across different microplate formats.
| Parameter | 96-Well Plate | 384-Well Plate | 1536-Well Plate |
|---|---|---|---|
| Total Assay Volume | 100 µL | 20 µL | 5 µL |
| Compound Volume | 1 µL | 200 nL | 50 nL |
| Substrate per Well | 5 nmol | 1 nmol | 0.25 nmol |
| Throughput (Plates/Day) | ~50 | ~200 | ~500 |
| Z'-factor | > 0.7 | > 0.6 | > 0.5 |
This table demonstrates the benefits of miniaturization in reducing reagent use and increasing throughput. The Z'-factor is a statistical measure of assay quality; a value above 0.5 is considered excellent for HTS.
To handle the scale of HTS campaigns, automation is essential. mdpi.com Automated systems integrate various laboratory instruments, including liquid handlers, plate readers, incubators, and robotic arms, to perform assays with minimal human intervention. For assays using this compound, this involves the automated dispensing of buffers, enzyme, substrate, and compounds from a chemical library into high-density plates. nih.gov Following a precisely controlled incubation period, the plates are automatically transferred to a plate reader for fluorescence measurement. This level of automation ensures high reproducibility, minimizes the potential for human error, and enables the screening of vast compound libraries in a short period. nih.gov
Applications in Cellular and Subcellular Protease Activity Analysis
Beyond purified enzyme systems, this compound can be used to measure protease activity directly within biological samples, such as cell lysates or subcellular fractions. chemimpex.com To perform the assay, cells are first cultured and then lysed to release their intracellular contents, including active proteases. The lysate is then incubated with the this compound substrate, and the resulting fluorescence is measured. nih.gov This approach allows researchers to investigate how protease activity changes in response to various stimuli, such as the introduction of a drug candidate or an apoptotic signal. chemimpex.com It is a powerful method for studying cellular signaling pathways and the role of specific proteases in disease models. chemimpex.com
Measuring Intracellular Protease Activity in Cell Lysates
A primary application of this compound is the quantification of intracellular caspase-3 activity in cell lysates. This method provides a direct measure of the enzyme's activity within a cell population and is widely used to study apoptosis and screen for compounds that affect this pathway.
The assay principle is straightforward: cells are cultured and treated with experimental compounds or stimuli to induce or inhibit apoptosis. Subsequently, the cells are harvested and lysed to release their intracellular contents, including active proteases. The resulting cell lysate is then incubated with the this compound substrate. If active caspase-3 is present, it cleaves the peptide sequence between the aspartic acid (Asp) and the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore. The liberation of AFC results in a significant increase in fluorescence, which can be measured using a fluorometer with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively. biopioneer.com.twcaymanchem.com The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3 in the lysate. r-web.cz
To ensure the specificity of the assay, control experiments are typically performed. These may include untreated cells as a negative control and cells treated with a known apoptosis inducer, such as staurosporine, as a positive control. nih.gov Furthermore, the use of a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can confirm that the observed fluorescence is indeed due to the activity of caspase-3 or closely related caspases. interchim.fr
Detailed Research Findings:
In a representative study investigating the induction of apoptosis in a human cell line, researchers might treat the cells with a novel therapeutic agent and measure the resulting caspase-3 activity using this compound. The findings could be summarized in a data table, illustrating the dose-dependent effect of the compound on caspase-3 activation.
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Relative Fluorescence Units - RFU) | Fold Increase vs. Control |
|---|---|---|---|
| Untreated Control | 0 | 150 ± 15 | 1.0 |
| Compound X | 1 | 450 ± 30 | 3.0 |
| Compound X | 5 | 1200 ± 85 | 8.0 |
| Compound X | 10 | 2550 ± 150 | 17.0 |
| Staurosporine (Positive Control) | 1 | 3000 ± 200 | 20.0 |
This interactive table presents hypothetical data illustrating the typical results obtained from a caspase-3 activity assay in cell lysates using a fluorogenic substrate like this compound. The data shows a clear dose-dependent increase in caspase-3 activity in cells treated with "Compound X," indicating the induction of apoptosis. The positive control, staurosporine, shows a robust activation of caspase-3.
Investigating Protease Activity in Isolated Organelle Fractions
Beyond whole-cell lysates, this compound can be utilized to investigate protease activity within specific subcellular compartments by using isolated organelle fractions. This approach allows researchers to dissect the spatial and temporal activation of caspases and other proteases during cellular processes like apoptosis. It is known that caspases can be localized to or translocate to different organelles, such as mitochondria and the nucleus, to execute their functions. researchgate.netresearchgate.net
The methodology involves the initial isolation of intact organelles from cells through differential centrifugation or density gradient centrifugation. These isolated fractions, such as mitochondria or nuclei, are then lysed to release their protein contents. The resulting organellar lysate is subsequently assayed for protease activity using this compound in a manner similar to that for whole-cell lysates. nih.gov
For instance, studies have shown that pro-caspase-2 and -9 are present in mitochondria and are released and activated upon the induction of apoptosis. nih.govresearchgate.net The activity of these and other caspases within the mitochondrial fraction can be monitored using appropriate fluorogenic substrates. Similarly, the translocation of active caspase-3 to the nucleus during apoptosis is a critical step for the cleavage of nuclear substrates, and its activity within isolated nuclei can be quantified. nih.gov
Detailed Research Findings:
A hypothetical research scenario could involve investigating the subcellular location of caspase-3 activation in response to a specific apoptotic stimulus. After treating cells, researchers would isolate cytosolic, mitochondrial, and nuclear fractions and measure caspase-3 activity in each. The results could be tabulated to provide a clear picture of the compartmentalized enzyme activity.
| Cellular Fraction | Caspase-3 Activity in Control Cells (RFU/mg protein) | Caspase-3 Activity in Apoptotic Cells (RFU/mg protein) | Fold Increase |
|---|---|---|---|
| Cytosol | 100 ± 10 | 1500 ± 120 | 15.0 |
| Mitochondria | 50 ± 8 | 450 ± 40 | 9.0 |
| Nucleus | 30 ± 5 | 900 ± 75 | 30.0 |
This interactive table provides a representative dataset from an experiment measuring caspase-3 activity in different subcellular fractions. The hypothetical data indicates that upon induction of apoptosis, there is a significant increase in caspase-3 activity in all three fractions, with the most pronounced activation observed in the nuclear fraction, highlighting the translocation and key role of caspase-3 in the nucleus during apoptosis.
Structural and Computational Investigations of Z Asp Gln Met Asp Afc Interactions
Structural Basis of Enzyme-Substrate Molecular Recognition
The interaction between Z-Asp-Gln-Met-Asp-AFC and its target proteases, like caspases, is a highly specific process dictated by the three-dimensional architecture of the enzyme's active site. Caspases recognize a four-amino-acid sequence (P4-P3-P2-P1) on their substrates, cleaving the peptide bond immediately following the P1 residue. nih.gov For this substrate, the sequence is Asp(P4)-Gln(P3)-Met(P2)-Asp(P1).
The active site of caspases is a well-defined groove with distinct sub-pockets (S4 to S1) that accommodate the corresponding side chains of the substrate's amino acids (P4 to P1). The catalytic machinery typically involves a cysteine-histidine dyad. nih.govproteopedia.org The binding of the Asp-Gln-Met-Asp sequence is a result of specific molecular interactions within these pockets.
S1 Pocket: This pocket has an exquisite specificity for Aspartic acid (Asp). Its architecture, featuring key arginine residues, creates a positively charged environment that forms strong salt-bridge interactions with the negatively charged carboxylate side chain of the P1 Asp residue. nih.gov This interaction is the primary determinant of caspase specificity and is essential for positioning the scissile bond for cleavage.
S2 Pocket: The S2 pocket of executioner caspases like caspase-3 is a hydrophobic patch. proteopedia.org The methionine (Met) residue at the P2 position of the substrate fits into this non-polar pocket, establishing favorable hydrophobic interactions with enzyme residues such as Trp206, Tyr204, and Phe250 in caspase-3. proteopedia.org
S3 Pocket: The S3 pocket is generally more shallow and less specific than the other pockets. It interacts with the P3 Glutamine (Gln) residue, primarily through hydrogen bonding or van der Waals forces.
S4 Pocket: The S4 pocket of caspase-3 demonstrates significant flexibility, allowing it to bind a wide variety of P4 residues, from negatively charged to bulky hydrophobic ones. nih.gov In the case of this compound, the P4 Asp residue can form interactions with residues like Phe250. nih.gov The adaptability of this pocket allows the enzyme to recognize a diverse range of protein substrates.
The dynamics of these binding pockets are crucial for substrate recognition. The enzyme is not a rigid lock but a flexible structure. The binding process can involve subtle shifts in the positions of active site residues to optimally accommodate the incoming substrate, a phenomenon known as "induced fit."
| Substrate Position (Residue) | Enzyme Sub-pocket | Key Interacting Enzyme Residues (Caspase-3) | Primary Interaction Type |
|---|---|---|---|
| P4 (Asp) | S4 | Phe250, Phe252 | Hydrophilic / van der Waals |
| P3 (Gln) | S3 | (Less defined) | Hydrogen Bonding / van der Waals |
| P2 (Met) | S2 | Trp206, Tyr204, Phe250 | Hydrophobic |
| P1 (Asp) | S1 | Arg179, Gln161, Arg64 | Ionic / Salt-Bridge |
The binding of a substrate like this compound to a caspase induces significant conformational changes necessary for catalysis. In the unbound (apo) state, caspases are typically in a less stable, more open, and catalytically inactive or semi-active conformation. nih.govnih.gov Upon substrate binding, the enzyme rearranges into its fully active, closed conformation.
A key event in this transition is the ordering and interlocking of several surface loops that shape the active site. For instance, in caspase-3 and caspase-7, the binding of a substrate stabilizes the active site by causing the L2 and L2' loops to interlock. proteopedia.org This conformational shift properly orients the catalytic Cys-His dyad, secures the substrate in the optimal position for nucleophilic attack, and excludes water from the active site, thereby facilitating the cleavage reaction. umass.edu This substrate-induced stabilization is a common regulatory mechanism among proteases, ensuring that catalytic activity is precisely controlled and only occurs when a proper substrate is bound. nih.govnih.gov
Computational Approaches to this compound Research
Computational methods are indispensable for investigating the interactions of peptides like this compound with their target enzymes at an atomic level of detail. These approaches complement experimental data by providing insights into the dynamics and energetics of the binding process.
Molecular Docking: This technique is used to predict the preferred binding orientation (pose) of the peptide substrate within the enzyme's active site. nih.govmdpi.com Docking algorithms sample a vast number of possible conformations and score them based on factors like electrostatic compatibility and hydrophobic interactions. This can be used to rationalize the specificity of the Asp-Gln-Met-Asp sequence for the caspase active site and predict how modifications to the peptide might affect binding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time. nih.govnih.gov By simulating the motions of all atoms in the system, MD can reveal the flexibility of the peptide and the enzyme, the stability of the key interactions (like hydrogen bonds and salt bridges) in the binding pockets, and the correlated motions between different parts of the enzyme that are essential for function. nih.govnih.gov These simulations can validate the stability of a docked pose and provide a deeper understanding of the conformational changes that occur upon binding. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction of peptide bond cleavage itself, hybrid QM/MM methods are often employed. nih.gov In this approach, the reactive center (the scissile bond and the catalytic residues) is treated with high-accuracy quantum mechanics, which can model the breaking and forming of chemical bonds. The rest of the protein and solvent are treated with more computationally efficient classical molecular mechanics. This allows researchers to investigate the detailed reaction mechanism and calculate the energy barriers associated with the catalytic process.
Together, these computational tools provide a powerful framework for a multi-scale investigation of the this compound substrate, from initial binding and recognition to the final catalytic event.
Molecular Docking Simulations for Enzyme-Substrate Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking simulations are crucial for understanding its interaction with the active site of caspases, particularly caspase-3, which it is designed to be a substrate for. echelon-inc.comechelon-inc.com
Caspase-3 possesses a highly specific active site characterized by a catalytic dyad of Cysteine and Histidine residues and a substrate-binding cleft with distinct pockets (S1, S2, S3, S4) that accommodate the peptide substrate's residues (P1, P2, P3, P4). nih.gov The P1 residue, an Aspartic acid in this substrate, is the most critical determinant for caspase specificity and fits into the highly basic S1 pocket. nih.gov
Table 1: Key Residues in Caspase-3 Active Site Involved in Tetrapeptide Substrate Binding This table is a generalized representation based on studies of various tetrapeptide substrates and inhibitors.
| Substrate Position | Enzyme Pocket | Interacting Caspase-3 Residues (Examples) | Primary Interaction Type |
|---|---|---|---|
| P1 (Asp) | S1 | Arg64, Gln161, Arg207 | Hydrogen Bonding, Electrostatic |
| P2 (Met) | S2 | His121, Gly122 | Van der Waals, Hydrogen Bonding |
| P3 (Gln) | S3 | Ser205, Trp214 | Hydrogen Bonding, Hydrophobic |
| P4 (Asp) | S4 | Ser209, Trp206 | Hydrogen Bonding, Electrostatic |
Molecular Dynamics Simulations of Peptide Behavior in Enzymatic Environments
Molecular dynamics (MD) simulations provide a temporal dimension to the static snapshots offered by docking, allowing researchers to observe the conformational dynamics of the enzyme-substrate complex in a simulated aqueous environment. nih.gov These simulations are vital for understanding how the binding of a substrate like this compound can induce conformational changes in the enzyme, and vice-versa. nih.govumass.edu
MD studies of caspase-3 complexed with a DEVDG pentapeptide substrate have shown that the substrate and catalytic residues exhibit low mobility, indicating a pre-organized Michaelis complex ready for catalysis. nih.gov The simulations reveal correlated motions between the two monomers of the active caspase-3 dimer, which help steer the substrate towards the catalytic center. nih.govnih.gov Substrate binding can induce a loss of helical content in certain regions of the caspase, suggesting a significant conformational change is required to achieve a catalytically competent state. nih.govumass.edu This dynamic interplay ensures the precise alignment of the scissile bond with the catalytic Cys-His dyad for efficient cleavage. nih.gov
Machine Learning Applications in Substrate Specificity Prediction
The prediction of which proteins are cleaved by specific caspases is a complex challenge due to the overlapping specificity of these enzymes. bioprocessonline.com Machine learning (ML) and deep learning models have emerged as powerful tools to predict caspase cleavage sites based on substrate sequence data. nih.gov
Various computational approaches have been developed, including those utilizing support vector machines (SVM), random forests, and deep convolutional neural networks (CNNs). oup.comnih.govplos.org Models like DeepCleave use protein substrate sequences as the sole input, employing deep learning to extract high-quality features and accurately predict cleavage sites for caspases. nih.govoup.com These models are trained on large datasets of experimentally verified cleavage and non-cleavage sites. oup.comnih.gov The primary sequence surrounding the cleavage site, particularly the P4 to P1' positions, is the most critical feature for these predictions. Such predictive tools are invaluable for identifying novel physiological substrates of caspases and understanding their roles in biological pathways.
Table 2: Comparison of Machine Learning Approaches for Caspase Substrate Prediction
| Model Type | Key Features | Example Tool(s) | Primary Input Data |
|---|---|---|---|
| Support Vector Machine (SVM) | Classifies data by finding the hyperplane that best divides a dataset into classes. | CASVM | Amino acid sequence, structural features. oup.com |
| Deep Learning (e.g., CNN) | Learns hierarchical features directly from the input data. | DeepCleave | Primary amino acid sequence. nih.govoup.com |
| Random Forest | An ensemble method using multiple decision trees for classification. | CaspDB model | Amino acid sequence, motif conservation. plos.org |
Stability and Post-Translational Considerations for Asp and Gln Residues
The chemical stability of a peptide substrate is paramount for its reliable use in assays and for understanding its potential behavior in vivo. The Aspartic acid and Glutamine residues within this compound are subject to specific chemical modifications, most notably deamidation.
Deamidation Pathways of Asparagine and Glutamine and their Impact on Peptide Function
Deamidation is a non-enzymatic post-translational modification where the side chain amide group of an asparagine or glutamine residue is hydrolyzed to a carboxylate group. mtoz-biolabs.com This conversion of a neutral Gln residue to a negatively charged glutamic acid (Glu) can significantly alter a peptide's structure, charge, and function. mtoz-biolabs.com
The deamidation of glutamine is presumed to proceed through a six-membered glutarimide (B196013) ring intermediate, which is subsequently hydrolyzed to generate either α-glutamate or γ-glutamate (iso-glutamate). acs.orgnih.govnih.gov This reaction occurs much more slowly for glutamine compared to asparagine under physiological conditions (pH 7.4, 37°C). nih.govwikipedia.org The rate of deamidation is influenced by several factors, including pH, temperature, and the identity of the adjacent amino acid residues. acs.orgwikipedia.org For this compound, the deamidation of the Gln residue at the P3 position would introduce a negative charge, potentially altering its recognition and binding by the S3 pocket of the caspase, thereby impacting cleavage efficiency.
Methodologies for Assessing Peptide Stability in Biological Milieus
Assessing the stability of peptides like this compound in biological environments such as blood, plasma, or serum is critical for interpreting experimental results and for the development of peptide-based therapeutics. acs.orgspringernature.com The primary cause of peptide degradation in these matrices is enzymatic cleavage by proteases. plos.org
The standard methodology involves incubating the peptide in the biological fluid of interest over a time course. researchgate.net At specified time points, aliquots are taken, and the enzymatic reactions are stopped, often by protein precipitation with organic solvents or acids. The remaining intact peptide and any degradation products are then quantified. acs.org The most common analytical techniques for this purpose are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), either LC-MS/MS or MALDI-ToF MS. plos.orgnih.gov These methods are highly sensitive and specific, allowing for the determination of the peptide's half-life and the identification of specific cleavage sites. biorxiv.orgresearchgate.netbioanalysis-zone.com
Table 3: Common Techniques for Peptide Stability Assessment
| Technique | Principle | Information Obtained |
|---|---|---|
| RP-HPLC | Separates peptide from degradation products based on hydrophobicity. | Quantification of remaining intact peptide; separation of metabolites. acs.org |
| LC-MS/MS | Combines liquid chromatography separation with mass spectrometric detection and fragmentation for identification. | Accurate quantification of peptide; identification of degradation products and cleavage sites. biorxiv.orgresearchgate.netsci-hub.se |
| MALDI-ToF MS | Measures the mass-to-charge ratio of molecules after ionization. | Rapid detection of intact peptide and major degradation products. acs.org |
Broader Research Significance and Future Perspectives of Z Asp Gln Met Asp Afc
Contributions to the Understanding of Proteolytic Mechanisms
Proteases are enzymes that catalyze the breakdown of proteins, a process known as proteolysis. They are involved in a vast array of biological processes, from digestion to cellular signaling and apoptosis (programmed cell death). The specificity of a protease for its substrate is paramount for maintaining cellular homeostasis. Fluorogenic substrates like Z-Asp-Gln-Met-Asp-AFC are instrumental in dissecting these intricate mechanisms.
The utility of this compound in research is fundamentally linked to its amino acid sequence: Aspartic Acid - Glutamine - Methionine - Aspartic Acid (DQMD). This sequence is not arbitrary; for instance, it is recognized and cleaved by specific members of the caspase family of proteases, most notably caspase-3. Caspases are cysteine-aspartic proteases that play essential roles in apoptosis.
By employing a panel of substrates with varied sequences, researchers can precisely map the substrate preferences of a given protease. For example, the cleavage of this compound by caspase-3, but not by other proteases, helps to confirm the enzyme's requirement for an aspartic acid residue at the P1 position (the amino acid immediately before the cleavage site). The surrounding amino acids (P2, P3, P4) further refine this specificity. This knowledge is critical for understanding how a single protease can selectively target dozens or hundreds of proteins within the complex cellular environment.
Table 1: Examples of Fluorogenic Caspase Substrates and Their Target Specificity
| Substrate Sequence | Target Protease(s) | Role of Protease |
|---|---|---|
| This compound (Z-DQMD-AFC) | Caspase-3 | Executioner Caspase (Apoptosis) |
| Ac-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC) | Caspase-3, Caspase-7 | Executioner Caspases (Apoptosis) |
| Z-Ile-Glu-Thr-Asp-AFC (Z-IETD-AFC) | Caspase-8 | Initiator Caspase (Extrinsic Apoptosis) |
This table provides illustrative examples of other caspase substrates to highlight how specific sequences determine which protease is being studied. This compound is specific for the executioner caspase-3.
Many critical biological processes are regulated by protease cascades, where the activation of one protease triggers the activation of another in a domino-like effect. The apoptosis pathway is a classic example of such a cascade. In this pathway, initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals. These initiator caspases then cleave and activate executioner caspases, such as caspase-3.
This compound is used to specifically measure the activity of the downstream executioner, caspase-3. By adding this substrate to cell lysates at different time points following an apoptotic stimulus, researchers can quantify the exact moment and extent of caspase-3 activation. This allows them to place the enzyme's activity within the broader context of the signaling cascade, confirming its position downstream of initiator caspases and upstream of the final cellular dismantling events, such as the cleavage of Poly(ADP-ribose) polymerase (PARP).
Facilitating Novel Drug Discovery and Development
The dysregulation of protease activity is a hallmark of many human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This makes proteases attractive targets for therapeutic intervention. This compound serves as a vital tool in the quest for new drugs that can modulate the activity of these disease-relevant enzymes.
The search for new drugs often begins with high-throughput screening (HTS), where vast libraries of chemical compounds are tested for their ability to affect a biological target. The fluorogenic nature of this compound makes it exceptionally well-suited for HTS assays aimed at finding inhibitors of caspase-3.
In a typical assay, caspase-3 and its substrate, this compound, are mixed in the wells of a microplate. The enzyme cleaves the substrate, releasing the fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) group, resulting in a measurable increase in fluorescence. When a compound from the library that inhibits caspase-3 is added to the well, cleavage is blocked, and no fluorescence signal is produced. This simple, robust, and automatable process allows for the rapid screening of tens of thousands of compounds to identify potential drug "hits." For instance, as caspase-3 has been implicated in the formation of amyloid-beta plaques in Alzheimer's disease, this substrate is valuable for screening compounds that could potentially treat this neurodegenerative condition.
Once initial hits are identified from HTS, the drug discovery process moves into the lead optimization phase. During this stage, medicinal chemists synthesize variants of the hit compounds to improve their potency, selectivity, and drug-like properties. This compound is crucial for this phase as well.
Researchers use the substrate in detailed enzyme kinetic studies to precisely quantify the efficacy of each new compound variant. A key parameter measured is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. By comparing the IC50 values of different compounds, researchers can identify the most potent candidates for further development.
Table 2: Hypothetical Data from a Lead Optimization Study for Caspase-3 Inhibitors
| Compound | Concentration (nM) | Caspase-3 Activity (% of Control) | Calculated IC50 (nM) |
|---|---|---|---|
| Lead Compound A | 10 | 85% | 150 |
| 50 | 60% | ||
| 100 | 48% | ||
| 500 | 15% | ||
| Optimized Compound A-2 | 10 | 65% | 25 |
| 50 | 20% | ||
| 100 | 8% |
This table illustrates how this compound could be used to generate data for comparing the potency of a lead compound with an optimized version, showing a clear improvement in the IC50 value.
Enabling Diagnostics and Biomarker Discovery
Beyond its role in basic research and drug development, this compound and similar substrates hold potential for applications in clinical diagnostics. Since abnormal protease levels are associated with various diseases, measuring the activity of specific proteases in patient samples could provide valuable information for early detection, prognosis, and monitoring treatment response.
For example, elevated levels of active caspase-3 are a hallmark of conditions with excessive apoptosis. An assay using this compound could be developed to quantify caspase-3 activity in tissue biopsies or potentially other biological fluids. Such a test could serve as a biomarker to gauge the severity of a disease or to determine if an anti-apoptotic therapy is effective. This represents a promising future direction for translating the utility of this research tool into the clinical setting.
Development of Enzyme Activity-Based Diagnostic Assays
This compound is a valuable tool in the development of diagnostic assays based on enzyme activity. chemimpex.com Its structure as a peptide sequence (Asp-Gln-Met-Asp) linked to a fluorescent reporter group, 7-amino-4-trifluoromethylcoumarin (AFC), makes it a specific substrate for certain proteases, such as caspases.
The core principle of these assays is based on the enzymatic cleavage of the peptide. When the peptide is intact, the fluorescence of the AFC group is quenched. Upon cleavage by the target enzyme, AFC is released, resulting in a measurable fluorescent signal. The intensity of this signal is directly proportional to the enzyme's activity. echelon-inc.com This mechanism allows for the sensitive quantification of enzyme activity in various biological samples. chemimpex.com
The compound's stability and specificity are advantageous for high-throughput screening applications, which are essential for processing large numbers of diagnostic samples efficiently. chemimpex.com This has potential applications in the early detection and monitoring of conditions characterized by irregular protease activity. chemimpex.com
Table 1: Application of this compound in Diagnostic Assays
| Feature | Description | Research Implication |
|---|---|---|
| Assay Principle | Fluorogenic substrate cleavage | Allows for real-time, quantitative measurement of specific protease activity. chemimpex.comechelon-inc.com |
| Detection Method | Fluorescence of released AFC group | Provides a highly sensitive and detectable signal. echelon-inc.com |
| Key Advantage | Specificity and Stability | Ensures reliable and reproducible data, suitable for high-throughput screening. chemimpex.com |
| Potential Use | Early Disease Detection | Can be used to identify abnormal protease levels associated with various pathologies. chemimpex.com |
Correlation with Disease States and Potential for Therapeutic Monitoring
Abnormal protease activity is a known hallmark of numerous diseases, including cancer and neurodegenerative disorders. chemimpex.comechelon-inc.com Because this compound can accurately measure the activity of specific proteases, it can be used to investigate the correlation between enzyme levels and disease progression. For instance, a related substrate, Ac-Asp-Met-Gln-Asp-AFC, is used to measure the activity of Caspase-3, an enzyme implicated in apoptosis and Alzheimer's disease. echelon-inc.com
This ability to link enzyme activity to disease states opens the door for its use in therapeutic monitoring. By measuring changes in protease activity in response to treatment, clinicians could potentially gauge the efficacy of a therapeutic intervention. This provides a functional readout that can complement other biomarkers, offering a more dynamic view of treatment response. chemimpex.com
Innovative Applications and Methodological Evolution
The research applications of this compound are continually evolving, driven by advancements in proteomics and chemical biology.
Development of Advanced Peptide-Based Probes and Tool Compounds
This compound is a foundational component in the development of more sophisticated chemical probes. Its peptide sequence can be modified to enhance specificity for other enzyme targets, or the fluorescent reporter can be swapped for other tags suitable for different detection methods. This concept is part of a broader strategy in chemical biology to develop peptide-based activity-based probes (ABPs) that can be used for target-specific profiling of enzymes directly in complex biological systems.
The ability to function as a fluorescent probe allows for real-time monitoring of biological reactions, offering critical insights into cellular processes. chemimpex.com This adaptability makes the core structure of this compound a valuable scaffold for creating next-generation tool compounds for biochemical and cell biology research. chemimpex.com
Table 2: Compound Names Mentioned
| Full Compound Name | Abbreviation/Synonym |
|---|---|
| Z-Aspartyl-Glutaminyl-Methionyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin | This compound, Z-DQMD-AFC |
| Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin | Ac-Asp-Met-Gln-Asp-AFC, Ac-DMQD-AFC |
Q & A
Basic Research Questions
Q. What is the primary biochemical application of Z-Asp-Gln-Met-Asp-AFC, and how is its fluorescence signal quantified in enzymatic assays?
- Methodological Answer : this compound is a fluorogenic substrate commonly used to study caspase-3 and related proteases. The AFC (7-amino-4-trifluoromethylcoumarin) moiety releases a fluorescent signal upon cleavage. Quantification involves:
-
Instrumentation : Use a fluorometer with excitation/emission wavelengths of 380/500 nm.
-
Calibration : Generate a standard curve using free AFC to correlate fluorescence intensity with substrate concentration .
-
Kinetic Analysis : Measure initial reaction rates under saturating substrate conditions to calculate enzyme activity.
- Example Data Table :
| Parameter | Value/Range | Reference Method |
|---|---|---|
| Excitation λ (nm) | 380 | Fluorometer calibration |
| Emission λ (nm) | 500 | Fluorometer calibration |
| Typical Km (μM) | 10–50 | Enzyme kinetics studies |
Q. How do researchers validate the specificity of this compound for caspase-3 in complex biological samples?
- Methodological Answer : Specificity validation requires:
- Control Experiments : Use caspase-3 knockout cell lines or selective inhibitors (e.g., DEVD-CHO) to confirm signal reduction.
- Gel Electrophoresis : Combine with Western blotting to correlate substrate cleavage with caspase-3 expression levels.
- Cross-Reactivity Tests : Test against other proteases (e.g., caspase-8, cathepsins) to rule out interference .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported kinetic parameters (e.g., Km, Vmax) for this compound across studies?
- Methodological Answer : Contradictions often arise from assay conditions. To address this:
-
Standardize Buffers : Use consistent pH (e.g., 7.4 HEPES) and ionic strength.
-
Temperature Control : Ensure reactions occur at 37°C unless studying thermophilic enzymes.
-
Data Normalization : Express activity as a percentage of positive controls to account for inter-lab variability .
- Example Data Comparison :
| Study | Km (μM) | Vmax (nmol/min/mg) | pH | Temperature (°C) |
|---|---|---|---|---|
| A | 12 | 8.5 | 7.4 | 37 |
| B | 45 | 3.2 | 6.8 | 25 |
| Discrepancies in Study B likely stem from suboptimal pH and temperature . |
Q. How can this compound be integrated with mass spectrometry to map protease cleavage sites in proteomic studies?
- Methodological Answer :
- Workflow :
Pre-Treatment : Incubate samples with this compound to activate caspases.
Quench Reactions : Use EDTA or specific inhibitors to halt enzymatic activity.
LC-MS/MS Analysis : Identify cleavage products via peptide fragmentation patterns.
Q. What are the limitations of this compound in high-throughput screening (HTS), and how can they be mitigated?
- Methodological Answer : Limitations include:
- Autofluorescence : Avoid compounds with overlapping emission spectra (e.g., doxorubicin).
- Signal-to-Noise Ratio : Optimize substrate concentration (5–20 μM) and use plate readers with enhanced sensitivity.
- Z-Factor Validation : Ensure Z’ > 0.5 for robust HTS assays by testing positive/negative controls in triplicate .
Guidelines for Rigorous Research Design
- Literature Review : Use tools like Web of Science to identify seminal papers on caspase substrates and fluorogenic assays .
- Ethical Data Handling : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Peer Review : Submit findings to journals like Analytical Chemistry or Journal of Biological Chemistry for rigorous validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
